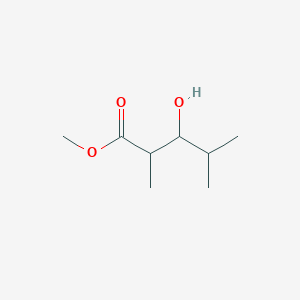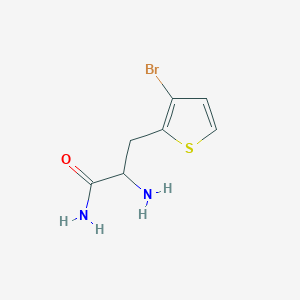
1-(Chloromethyl)cycloheptane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)cycloheptane-1-carbaldehyde is an organic compound with the molecular formula C9H15ClO. It is a cycloalkane derivative, featuring a seven-membered ring with a chloromethyl group and an aldehyde group attached to the same carbon atom. This compound is primarily used in research settings and has various applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)cycloheptane-1-carbaldehyde typically involves the chloromethylation of cycloheptanone. One common method includes the reaction of cycloheptanone with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)cycloheptane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 1-(Carboxymethyl)cycloheptane-1-carboxylic acid
Reduction: 1-(Hydroxymethyl)cycloheptane-1-carbinol
Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used
Scientific Research Applications
1-(Chloromethyl)cycloheptane-1-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals by modifying its structure to enhance biological activity.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is used to study the effects of cycloalkane derivatives on biological systems.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)cycloheptane-1-carbaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The aldehyde group can participate in various reactions, such as forming Schiff bases with amines or undergoing reduction to form alcohols.
Comparison with Similar Compounds
Similar Compounds
Cycloheptanone: A seven-membered ring ketone, which is a precursor in the synthesis of 1-(Chloromethyl)cycloheptane-1-carbaldehyde.
1-(Hydroxymethyl)cycloheptane-1-carbaldehyde: A reduced form of the compound with a hydroxymethyl group instead of a chloromethyl group.
1-(Carboxymethyl)cycloheptane-1-carbaldehyde: An oxidized form with a carboxymethyl group.
Uniqueness
This compound is unique due to its combination of a chloromethyl group and an aldehyde group on a cycloheptane ring. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H15ClO |
|---|---|
Molecular Weight |
174.67 g/mol |
IUPAC Name |
1-(chloromethyl)cycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C9H15ClO/c10-7-9(8-11)5-3-1-2-4-6-9/h8H,1-7H2 |
InChI Key |
FYCNKPNRIDHORW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


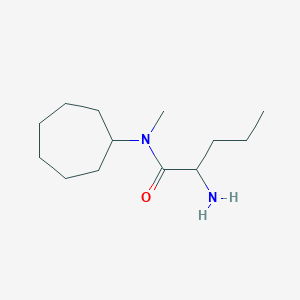
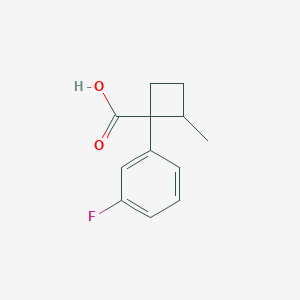
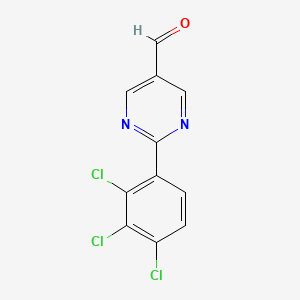
![n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13078668.png)
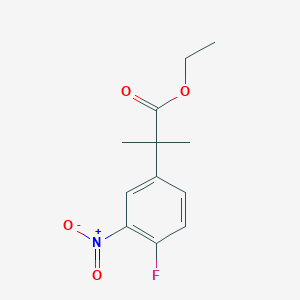
![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B13078677.png)
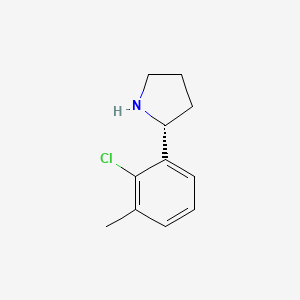
![2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13078682.png)
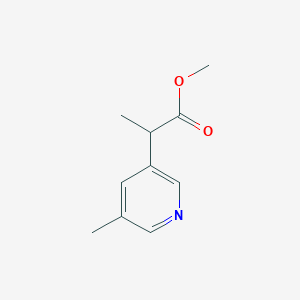
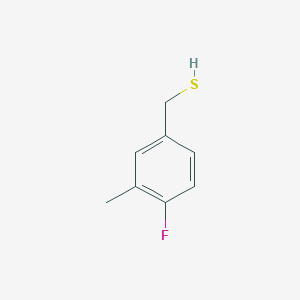
![4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13078690.png)
![1-Thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13078695.png)
